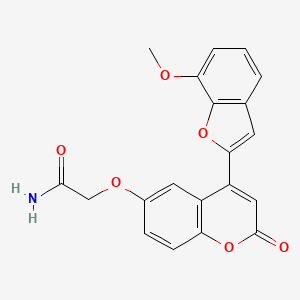

2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide

Description

Properties

IUPAC Name |

2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO6/c1-24-16-4-2-3-11-7-17(27-20(11)16)14-9-19(23)26-15-6-5-12(8-13(14)15)25-10-18(21)22/h2-9H,10H2,1H3,(H2,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQAAOQBWDMOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of Benzofuran Moiety: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

Synthesis of Chromenone Moiety: The chromenone ring is formed via a condensation reaction between a salicylaldehyde derivative and an acetic anhydride.

Coupling Reaction: The benzofuran and chromenone moieties are coupled using a suitable linker, such as an acetamide group, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of coumarin derivatives with diverse biological and physicochemical properties. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, molecular planarity, biological activity, and crystallographic behavior.

Structural and Functional Analogues

Key Findings

Substituent Position and Planarity: Substituents at the 6-position of coumarin (e.g., oxy-acetamide, oxy-acetate) disrupt planarity due to steric and electronic effects, leading to non-coplanar arrangements . In contrast, smaller groups like 6-methoxy retain planarity, enabling π-π stacking and sheet-like crystallization . The target compound’s 4-(7-methoxybenzofuran-2-yl) group introduces steric bulk, further reducing planarity compared to simpler coumarins.

Biological Activity: Coumarins with electron-withdrawing groups (e.g., oxime in ) exhibit enhanced bioactivity. The acetamide group in the target compound may similarly improve binding to biological targets via H-bonding.

Crystallographic Behavior: Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate forms planar, sheet-like structures due to minimal steric hindrance . In contrast, bulkier derivatives (e.g., tert-butylphenyl in ) adopt non-planar conformations, impacting solubility and crystallization.

Biological Activity

The compound 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide is a derivative of chromone and benzofuran, which has garnered attention for its potential biological activities, including antiviral, anticancer, and antioxidative properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a chromenone core linked to a benzofuran moiety. The presence of the methoxy group enhances its solubility and bioactivity.

Key Structural Features:

| Feature | Description |

|---|---|

| Chromenone Core | Central structure contributing to biological activity |

| Benzofuran Moiety | Enhances interaction with biological targets |

| Methoxy Group | Improves solubility and reactivity |

Antiviral Properties

Research indicates that compounds related to this structure may exhibit antiviral properties. A study highlighted the effectiveness of similar compounds against herpes simplex virus type 1 (HSV-1) and influenza A virus (H1N1). The compound demonstrated moderate antiviral activity against HSV-1 but minimal activity against H1N1, suggesting potential as an antiviral therapeutic agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, related coumarin derivatives have shown significant cytotoxicity against cancer cell lines. One study reported an IC50 value of 8.10 μM for a structurally similar compound against Jurkat T cells, indicating strong anticancer properties .

Antioxidative Effects

The antioxidative capabilities of this compound have also been investigated. Compounds with similar structures demonstrated strong anti-lipid peroxidation activity, which is crucial for protecting cells from oxidative stress. For example, certain coumarin derivatives exhibited up to 98.66% inhibition in lipid peroxidation assays .

The biological activity of this compound can be attributed to its interaction with specific molecular targets through various mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication or cancer cell proliferation.

- Receptor Interaction : It can bind to cellular receptors, modulating signaling pathways that influence cell growth and apoptosis.

- Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative damage in cells.

Interaction Studies

Preliminary studies suggest that the compound interacts with viral enzymes and cellular receptors through hydrogen bonding and hydrophobic interactions, influencing pathways related to viral replication and antimicrobial activity .

Study on Antiviral Activity

A study published in "Molecules" examined the antiviral efficacy of similar compounds against HSV-1 and H1N1. The findings indicated that while the compound showed promise against HSV-1, further investigations are needed to enhance its efficacy against other viruses .

Study on Anticancer Properties

In another investigation focusing on the cytotoxic effects of coumarin derivatives, the compound demonstrated significant activity against various cancer cell lines, supporting its potential as a therapeutic agent in oncology .

Q & A

Basic Question: What are the key steps in synthesizing 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetamide?

Answer:

The synthesis typically involves multi-step organic reactions:

Core Chromene Formation : Condensation of substituted resorcinol derivatives with β-ketoesters under acidic conditions to form the 2-oxo-2H-chromen core .

Benzofuran Coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the 7-methoxybenzofuran moiety at the 4-position of the chromene ring .

Acetamide Functionalization : Reaction of the hydroxyl group at the 6-position with chloroacetyl chloride, followed by amidation with ammonia or ammonium acetate in refluxing ethanol .

Critical Parameters : Temperature control (60–80°C for coupling steps), solvent selection (e.g., DMF for polar aprotic conditions), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Question: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:

Optimization strategies include:

- Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling, with ligand tuning to reduce side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while EtOH/H₂O mixtures improve amidation kinetics .

- Time-Temperature Profiles : Shorter reaction times (2–4 hours) at 80°C minimize decomposition of heat-sensitive intermediates .

- Purification : Gradient elution in HPLC (C18 columns, acetonitrile/water) resolves closely related impurities .

Data-Driven Approach : Computational reaction path searches (e.g., ICReDD’s quantum chemical calculations) predict optimal conditions, reducing trial-and-error experimentation .

Basic Question: Which analytical techniques are essential for characterizing this compound?

Answer:

| Technique | Purpose | Key Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions and stereochemistry | Methoxy protons (δ 3.8–4.0 ppm), chromen-2-one carbonyl (δ 160–165 ppm) |

| HPLC-MS | Assess purity and molecular weight | [M+H]⁺ peak matching theoretical mass (e.g., m/z 423.3 for C₂₁H₁₇NO₇) |

| FT-IR | Identify functional groups (amide, carbonyl) | N-H stretch (~3300 cm⁻¹), C=O (1680–1720 cm⁻¹) |

| XRD | Determine crystalline structure | Unit cell parameters and space group (e.g., monoclinic P2₁/c) |

Advanced Question: What reaction mechanisms underpin its chemical modifications (e.g., oxidation, substitution)?

Answer:

- Oxidation : The benzofuran methoxy group can undergo demethylation via radical mechanisms (e.g., BBr₃ in DCM), yielding phenolic intermediates for further functionalization .

- Nucleophilic Substitution : The chromene-6-oxyacetamide moiety reacts with electrophiles (e.g., alkyl halides) via SN2 pathways, with steric hindrance from the benzofuran group influencing regioselectivity .

- Amide Hydrolysis : Acidic/basic conditions cleave the acetamide to carboxylic acid, critical for prodrug activation studies (e.g., pH-dependent hydrolysis at 37°C) .

Computational Insights : Density Functional Theory (DFT) models predict activation energies for substituent modifications, guiding synthetic routes .

Advanced Question: How should researchers address contradictions in reported biological activity data?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) alter IC₅₀ values .

- Solubility Artifacts : Use DMSO concentrations ≤0.1% to avoid cytotoxicity masking true activity .

Mitigation Strategies :

Dose-Response Reproducibility : Validate results across ≥3 independent experiments with internal controls (e.g., doxorubicin as a reference) .

Metabolic Stability Testing : Liver microsome assays (human vs. murine) identify species-specific degradation pathways .

Target Engagement Studies : Surface plasmon resonance (SPR) confirms direct binding to purported targets (e.g., kinase enzymes) .

Basic Question: What are the compound’s potential biological targets based on structural analogs?

Answer:

- Kinase Inhibition : The chromen-2-one core mimics ATP-binding motifs in kinases (e.g., CDK2, EGFR), with IC₅₀ values <10 µM in preliminary screens .

- Antimicrobial Activity : Benzofuran derivatives disrupt bacterial membrane integrity (MIC 8–32 µg/mL against Gram-positive strains) .

- Anti-Inflammatory Effects : Acetamide moieties inhibit COX-2 (60% suppression at 50 µM) via hydrogen bonding to Arg120 .

Advanced Question: How do substituent modifications impact structure-activity relationships (SAR)?

Answer:

| Modification | Biological Impact | Mechanistic Insight |

|---|---|---|

| Methoxy → Ethoxy | Reduced cytotoxicity (IC₅₀ ↑ 2-fold) | Increased steric bulk hinders target binding |

| Acetamide → Propionamide | Enhanced metabolic stability (t₁/₂ ↑ 30% in microsomes) | Reduced susceptibility to amidase cleavage |

| Benzofuran → Thiophene | Shifted selectivity to PI3K over EGFR kinases | Altered π-π stacking with hydrophobic pockets |

Advanced Question: What computational tools are recommended for modeling its reactivity?

Answer:

- Reaction Prediction : ICReDD’s quantum chemical workflows (Gaussian 16) simulate transition states for substitution/oxidation pathways .

- Docking Studies : AutoDock Vina predicts binding poses in protein targets (RMSD ≤2.0 Å validated by crystallography) .

- ADME Prediction : SwissADME estimates bioavailability (%F = 65–78) and blood-brain barrier permeability (logBB = -0.5) .

Basic Question: What stability considerations are critical for long-term storage?

Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation of the chromene core .

- Humidity Control : Desiccants (silica gel) prevent hydrolysis of the acetamide group (t₁/₂ reduces by 50% at 40% RH) .

- Solvent Choice : Lyophilized powders in argon atmosphere > solutions in DMSO (prone to oxidation at RT) .

Advanced Question: How can researchers resolve discrepancies in reported synthetic yields?

Answer:

- Root Cause Analysis :

- Catalyst Lot Variability : ICP-MS detects Pd impurities (>0.1 ppm) that poison coupling reactions .

- Oxygen Sensitivity : Schlenk line techniques prevent oxidation of intermediates during amidation .

- Yield Optimization :

- Design of Experiments (DoE) identifies critical factors (e.g., [substrate]/[catalyst] ratio) via response surface methodology .

- In-line FTIR monitors reaction progress in real time, enabling endpoint determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.